N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic small molecule characterized by a thiazole core substituted with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group at the 4-position and a 2-(methylsulfonyl)benzamide moiety at the 2-position. This compound is structurally related to kinase inhibitors, enzyme modulators, and receptor ligands, though its specific therapeutic applications require further investigation .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S2/c1-27(22,23)16-5-3-2-4-12(16)17(21)20-18-19-13(9-26-18)11-6-7-14-15(8-11)25-10-24-14/h2-9H,10H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAXKYRMCBSAAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Benzodioxole Ring: The benzodioxole moiety can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Benzamide Moiety: This step involves the reaction of the intermediate compound with a suitable benzoyl chloride derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole or Benzothiazole Cores
A comparative analysis with structurally related compounds highlights key differences in substituents, physicochemical properties, and biological activity:
Key Structural and Functional Differences
- Substituent Effects: The benzo[d][1,3]dioxol-5-yl group in the target compound enhances aromatic interactions compared to pyridine (e.g., 3-(methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide) or simpler phenyl groups .
Physicochemical Properties :
- The methylsulfonyl group increases polarity, which may improve solubility compared to bulkier substituents (e.g., ASN90’s piperazine-thiadiazole chain) but reduce membrane permeability .
- Melting points of analogues (e.g., D14–D20: 182–233°C) suggest the target compound likely falls within this range due to similar aromaticity and hydrogen-bonding capacity .
Synthetic Complexity :
- The target compound’s synthesis likely involves thiazole ring formation followed by sulfonylation, akin to methods in and . This contrasts with multi-step routes for ASN90 or LUF7747, which require complex coupling reactions .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a complex organic compound notable for its unique structural features, which include a thiazole ring, a benzodioxole moiety, and a methylsulfonyl group attached to a benzamide backbone. Its molecular formula is C16H16N2O4S, with a molecular weight of approximately 364.37 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial , anticancer , and antimalarial properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, showing that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has also shown promising anticancer activity. In vitro assays have been conducted across different cancer cell lines, revealing:
- IC50 Values : The compound exhibited IC50 values ranging from 26 µM to 65 µM against various cancer cell lines, indicating moderate to high potency in inhibiting cell proliferation.
Antimalarial Activity
This compound has been evaluated for its potential as an antimalarial agent:
- In Vitro Testing : Studies reported low IC50 values for Plasmodium falciparum, suggesting strong antimalarial activity compared to standard treatments.
Summary of Biological Activities
| Activity Type | Assessed Parameter | Result |
|---|---|---|
| Antimicrobial | MIC | Effective against multiple strains |
| Anticancer | IC50 | 26–65 µM across cancer lines |
| Antimalarial | IC50 | Low values against P. falciparum |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within biological systems.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell proliferation and metabolic pathways, contributing to its anticancer properties.
- Cell Membrane Interaction : Its structural features allow it to penetrate cell membranes effectively, leading to direct cytotoxic effects on malignant cells.
Case Study 1: Anticancer Activity in Cell Lines
A study evaluated the effects of this compound on human breast cancer cell lines (MCF7). The results indicated that treatment with the compound led to significant reductions in cell viability after 48 hours of exposure.
Case Study 2: Antimalarial Efficacy
In another study focusing on malaria treatment, the compound was tested against chloroquine-resistant strains of Plasmodium falciparum. Results demonstrated that it had superior efficacy compared to traditional antimalarials, highlighting its potential as a new therapeutic agent.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
